Cas no 2227776-07-8 ((2S)-4-(3-methyloxetan-3-yl)butan-2-ol)

(2S)-4-(3-methyloxetan-3-yl)butan-2-ol is a chiral secondary alcohol featuring a 3-methyloxetane moiety, which imparts unique steric and electronic properties. The oxetane ring enhances molecular rigidity and metabolic stability, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The (2S)-configuration ensures enantioselectivity, critical for applications in asymmetric synthesis and drug development. Its balanced hydrophilicity and lipophilicity improve solubility profiles, facilitating formulation processes. The compound’s structural versatility allows for further functionalization, enabling the development of novel bioactive molecules. High purity and well-defined stereochemistry make it a reliable choice for research and industrial applications requiring precise stereochemical control.
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol structure
2227776-07-8 structure
商品名:(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
CAS番号:2227776-07-8
MF:C8H16O2
メガワット:144.211442947388
CID:6378861
PubChem ID:165674160

(2S)-4-(3-methyloxetan-3-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-(3-methyloxetan-3-yl)butan-2-ol
    • 2227776-07-8
    • EN300-1819071
    • インチ: 1S/C8H16O2/c1-7(9)3-4-8(2)5-10-6-8/h7,9H,3-6H2,1-2H3/t7-/m0/s1
    • InChIKey: RORZPDJRACLJSX-ZETCQYMHSA-N
    • ほほえんだ: O1CC(C)(C1)CC[C@H](C)O

計算された属性

  • せいみつぶんしりょう: 144.115029749g/mol
  • どういたいしつりょう: 144.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 29.5Ų

(2S)-4-(3-methyloxetan-3-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1819071-0.25g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
0.25g
$1420.0 2023-09-19
Enamine
EN300-1819071-10g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
10g
$6635.0 2023-09-19
Enamine
EN300-1819071-0.1g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
0.1g
$1357.0 2023-09-19
Enamine
EN300-1819071-1.0g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
1g
$1543.0 2023-06-01
Enamine
EN300-1819071-2.5g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
2.5g
$3025.0 2023-09-19
Enamine
EN300-1819071-10.0g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
10g
$6635.0 2023-06-01
Enamine
EN300-1819071-5g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
5g
$4475.0 2023-09-19
Enamine
EN300-1819071-0.05g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
0.05g
$1296.0 2023-09-19
Enamine
EN300-1819071-0.5g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
0.5g
$1482.0 2023-09-19
Enamine
EN300-1819071-5.0g
(2S)-4-(3-methyloxetan-3-yl)butan-2-ol
2227776-07-8
5g
$4475.0 2023-06-01

(2S)-4-(3-methyloxetan-3-yl)butan-2-ol 関連文献

(2S)-4-(3-methyloxetan-3-yl)butan-2-olに関する追加情報

Introduction to (2S)-4-(3-methyloxetan-3-yl)butan-2-ol (CAS No. 2227776-07-8)

(2S)-4-(3-methyloxetan-3-yl)butan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and structural features. This compound, identified by the CAS number 2227776-07-8, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a chiral center at the (2S) position and the incorporation of a 3-methyloxetan-3-yl moiety make it a versatile building block for designing novel therapeutic agents.

The structural motif of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol encompasses an oxetane ring, which is a strained three-membered heterocycle known for its reactivity and utility in medicinal chemistry. The oxetane ring introduces conformational constraints that can influence the binding affinity and selectivity of the compound when interacting with biological targets. This feature has made it a valuable scaffold for developing small-molecule inhibitors and modulators.

Recent advancements in the field of drug discovery have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. The enantiomeric purity of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol is crucial, as even minor deviations can lead to significant differences in pharmacological activity. High-resolution chiral separations and stereoselective synthetic methodologies are employed to ensure the compound's integrity and performance in biological assays.

The 3-methyloxetan-3-yl substituent in the molecule contributes to its unique chemical properties, including enhanced solubility and metabolic stability. These characteristics are particularly desirable in pharmaceutical applications, where bioavailability and resistance to enzymatic degradation are critical factors. The oxetane ring also serves as a handle for further functionalization, allowing chemists to modify the compound's structure to meet specific pharmacological requirements.

In recent years, there has been growing interest in the development of oxetane-based derivatives as potential therapeutic agents. Studies have demonstrated that these compounds exhibit promising activities against various biological targets, including enzymes and receptors involved in inflammatory responses, cancer, and neurodegenerative diseases. The structural flexibility provided by the oxetane ring allows for the design of molecules that can interact with these targets in a highly specific manner.

The synthesis of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral auxiliary methods are employed to facilitate the construction of the desired stereocenter. The synthesis process also emphasizes green chemistry principles, aiming to minimize waste and improve sustainability in pharmaceutical manufacturing.

Evaluation of the pharmacological properties of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate affinity for certain enzymes, suggesting its potential as an inhibitor or modulator. Additionally, preliminary in vivo studies indicate that it may have favorable pharmacokinetic profiles, making it a promising candidate for further development.

The future prospects of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol in pharmaceutical research are vast. Ongoing studies aim to explore its mechanism of action and optimize its chemical structure for improved efficacy and reduced side effects. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option.

The versatility of (2S)-4-(3-methyloxetan-3-yl)butan-2-ol extends beyond its use as a standalone drug candidate. It serves as an excellent starting material for generating libraries of derivatives through structure-based drug design approaches. By systematically modifying different parts of its molecular framework, researchers can identify novel analogs with enhanced biological activity and improved pharmacological properties.

The role of computational chemistry in the study of (2S)-4-(3-methyloxetan-3-yb-butanol) is also increasingly important. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for guiding synthetic efforts and optimizing lead compounds before they enter more costly and time-consuming experimental phases.

In conclusion, (2S)-4-(3-methyl)oxetan)n)butf)t)o2227776)07)8) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features, coupled with promising preclinical results, make it an attractive candidate for further investigation and development into novel therapeutic agents.

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